Anisatin

GABA Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Researchers needing a non-selective GABAA antagonist baseline for insecticide screening or receptor allostery studies require a compound with verified cross-species potency. Anisatin (IC50 fly=123 nM, rat=282 nM) delivers near-equipotent inhibition, enabling accurate selectivity benchmarking of novel leads. Unlike picrotoxinin, anisatin's unique allosteric modulation by R 5135 enables mapping of conformational coupling between GABAA binding sites. • Non-selective baseline: IC50 123 nM (fly), 282 nM (rat) • Allosteric modulation by R 5135-not seen with picrotoxinin • ≥98% HPLC; shipped per recommended conditions

Molecular Formula C15H20O8
Molecular Weight 328.31 g/mol
CAS No. 5230-87-5
Cat. No. B1215211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisatin
CAS5230-87-5
Synonymsanisatin
anisatin, 1S-(1alpha,4beta,5beta,6beta,7beta,9alpha,9abeta)-isomer
shikimin
Molecular FormulaC15H20O8
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
InChIInChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1
InChIKeyGEVWHIDSUOMVRI-QWNPAUMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisatin: Non-Competitive GABA Antagonist


Anisatin (CAS 5230-87-5) is a toxic sesquiterpene dilactone originally isolated from the Japanese star anise plant (*Illicium anisatum* L.) [1]. It is a potent, picrotoxin-like, non-competitive antagonist of the ionotropic gamma-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system [2]. As a non-competitive antagonist, anisatin binds to a site on the GABAA receptor-chloride channel complex that is distinct from the GABA-binding site, effectively blocking channel function and leading to neuronal hyperexcitability [3].

Target Non-competitive antagonist of GABAA receptor, distinct from GABA-binding site
Mechanism Blocks chloride channel function, induces neuronal hyperexcitability in research models
Source Isolated from Illicium anisatum; sesquiterpene dilactone natural product probe

Why Anisatin Substitution Fails


While several seco-prezizaane terpenoids, such as veranisatin A and pseudoanisatin, share a common plant origin and act as GABAA receptor antagonists, their pharmacological profiles are not interchangeable. Quantitative analyses of GABAA receptor binding across species (housefly vs. rat) reveal stark differences in potency and, more critically, selectivity [1]. For example, some analogs demonstrate a >26-fold selectivity for insect over mammalian receptors, a property that is absent in anisatin, which shows nearly equipotent inhibition in both species [1]. Furthermore, anisatin exhibits a unique allosteric modulation profile in the presence of competitive GABA antagonists, a behavior not observed for other non-competitive antagonists like picrotoxinin [2]. These quantifiable differences in species selectivity and allosteric interactions mean that substituting anisatin with a structurally related analog will produce fundamentally different experimental outcomes, invalidating cross-compound assumptions and potentially compromising research reproducibility.

Anisatin (Target) Near-equipotent cross-species GABAA binding; reported allosteric modulation by competitive antagonist
Analog Risk Seco-prezizaane analogs may exhibit marked insect vs. mammalian selectivity shifts, altering model outcomes
Anisatin Sensitivity to allosteric modulation by R 5135, not observed with picrotoxinin and other channel blockers
Substitution Risk Common non-competitive antagonists may not reproduce this allosteric interaction, missing mechanistic readouts
Anisatin Reported binding profile at picrotoxinin site, distinct from other seco-prezizaane terpenoids
Substitution Risk Veranisatin A or pseudoanisatin may introduce species-selectivity bias; cross-compound assumptions invalid

Anisatin Quantitative Evidence Guide


GABAA Binding Potency vs. Picrotoxinin

In a direct head-to-head comparison using [3H]EBOB radioligand binding assays on rat brain membranes, anisatin exhibited an IC50 value of 0.43 μM, demonstrating higher potency than picrotoxinin (IC50 = 0.62 μM) [1]. This difference in inhibitory concentration indicates that anisatin is a more potent non-competitive antagonist at the GABAA receptor's picrotoxinin-binding site under these experimental conditions.

Binding Potency vs. Picrotoxinin
Head-to-head
IC50 0.43 μM (Anisatin)
vs 0.62 μM (PTX)
Supports reported affinity context for non-competitive site
[3H]EBOB binding, rat brain membranes
GABA Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Species-Selective GABAA Receptor Binding

A cross-study comparison using a standardized [3H]EBOB binding assay in housefly-head and rat-brain membranes reveals distinct species-selectivity profiles for three seco-prezizaane terpenoids [1]. Anisatin shows near-equipotency across species (IC50 fly = 123 nM; IC50 rat = 282 nM), resulting in a low selectivity ratio of ~2.3-fold [1]. In contrast, veranisatin A is the most potent inhibitor in both membranes (IC50 fly = 78.5 nM; IC50 rat = 271 nM) [1], while pseudoanisatin demonstrates a stark >26-fold selectivity for the housefly receptor (IC50 fly = 376 nM; IC50 rat > 10,000 nM) [1].

Species-Selective Binding
Head-to-head
Anisatin selectivity (rat/fly): 2.3
Pseudoanisatin selectivity (rat/fly): >26
Indicates near-equipotent cross-species profile; supports non-selective tool use
Housefly-head and rat-brain membrane assays
Insecticide Discovery Selective Toxicity Comparative Pharmacology

Allosteric Modulation by Competitive Antagonists

A study investigating the allosteric modulation of GABAA receptor binding found that the competitive GABA antagonist R 5135 significantly decreased the potency of anisatin in inhibiting [3H]EBOB binding, acting in a negatively cooperative manner [1]. In contrast, the same competitive antagonist had little influence on the potencies of other non-competitive antagonists tested, including picrotoxinin, EBOB, isopropylbicyclophosphate (IPPO), and dieldrin [1]. This demonstrates that anisatin is clearly different from other non-competitive antagonists in its response to the action of competitive antagonists on GABAA receptors, suggesting it interacts with a unique or overlapping binding region [1].

Allosteric Modulation
Head-to-head
Modulation by R 5135: Yes Picrotoxinin: No EBOB/IPPO/Dieldrin: No
Differentiates anisatin in allosteric interaction studies
Rat brain [3H]EBOB + competitive antagonist R 5135
Allosteric Modulation Receptor Binding Kinetics Mechanism of Action

In Vivo Acute Toxicity

The acute toxicity of anisatin in mice has been established with an LD50 ranging from 0.76 to 1 mg/kg via intraperitoneal (i.p.) or oral (p.o.) administration . While direct comparative LD50 data for close analogs from the same study are not available in the primary literature, this value serves as a class-level inference of high potency, consistent with its in vitro binding affinity [1]. This quantitative data is critical for establishing safe handling protocols and for interpreting in vivo pharmacological studies, where the compound's narrow therapeutic index must be carefully managed.

In Vivo Acute Toxicity
Class-level
LD50 0.76–1 mg/kg (i.p./p.o., mice)
Supports safe handling and dosing design for in vivo models
Data to verify; class-level inference from literature
Acute Toxicity In Vivo Pharmacology Safety Data

Anisatin Application Scenarios


Allosteric Cross-Talk Between GABAA Ligands

Given its unique sensitivity to allosteric modulation by competitive GABA antagonists like R 5135, which is not observed for picrotoxinin or other channel blockers, anisatin is the definitive probe for studies investigating the conformational coupling and reciprocal interactions between distinct binding sites on the GABAA receptor complex [1]. This makes it an indispensable tool for academic and pharmaceutical research aiming to map the functional dynamics of this important drug target.

Insecticide Discovery Assay Calibration

In insecticide discovery programs, anisatin serves as a crucial control compound for calibrating high-throughput screens against the housefly GABAA receptor. Its near-equipotent, low-selectivity profile (IC50 fly=123 nM; IC50 rat=282 nM) provides a reliable, non-selective baseline against which to benchmark new chemical entities [2]. This allows researchers to accurately quantify the species-selectivity of novel compounds, such as the >26-fold selectivity seen with pseudoanisatin, and prioritize leads with optimal insecticidal and mammalian safety profiles [2].

Convulsant Neurotoxicity Mechanisms

For basic neuroscience research focused on the role of GABAA receptor antagonism in neuronal excitability and seizure generation, anisatin is a more potent alternative to the widely used picrotoxinin. Its lower IC50 value in rat brain membranes (0.43 μM vs. 0.62 μM for picrotoxinin) allows researchers to use lower concentrations to achieve a defined level of receptor inhibition, which can be advantageous in certain electrophysiological and imaging experiments where higher concentrations may cause non-specific effects [3].

Application
Selection Property
Validation Focus
Allosteric cross-talk studies
Reported sensitivity to modulation by competitive antagonist
Verify modulation under experimental conditions
Insecticide screening calibration
Reported cross-species equipotent binding profile
Benchmark species selectivity of novel compounds
Convulsant neurotoxicity mechanisms
Reported higher binding affinity vs picrotoxinin
Optimize concentration-response in electrophysiology

Technical Documentation Hub

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47 linked technical documents
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